2-Fluoro-4-methylphenylzinc bromide
Overview
Description
2-Fluoro-4-methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc halides, which are known for their reactivity and utility in various chemical transformations. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylphenylzinc bromide can be synthesized through the reaction of 2-fluoro-4-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically occurs in an anhydrous solvent, such as tetrahydrofuran, under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Fluoro-4-methylbromobenzene+Zn→2-Fluoro-4-methylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It is known for its reactivity in forming carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc compounds with organic halides.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Fluoro-4-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium or organonickel intermediate. This intermediate undergoes transmetalation with the organozinc compound, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically organic halides or boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- 2-Fluorophenylzinc bromide
- 4-Methylphenylzinc bromide
- 2-Fluoro-4-methylphenylmagnesium bromide
Comparison: 2-Fluoro-4-methylphenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain cross-coupling reactions compared to its analogs. The fluorine atom increases the electrophilicity of the aromatic ring, while the methyl group provides steric hindrance, influencing the selectivity and outcome of the reactions.
Properties
IUPAC Name |
bromozinc(1+);1-fluoro-3-methylbenzene-6-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOHAQUJLZVZQG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)F.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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